1,1,1-trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Description
Properties
IUPAC Name |
1,1,1-trifluoro-3-(1,2,4-triazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O/c6-5(7,8)4(12)1-11-3-9-2-10-11/h2-4,12H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXRAXSFWAVWBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343419-92-0 | |
| Record name | 1,1,1-trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-ol typically involves the reaction of 1,1,1-trifluoroacetone with 1H-1,2,4-triazole under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the triazole on the carbonyl carbon of the trifluoroacetone . The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Esterification and Acylation
The hydroxyl group undergoes esterification with acyl chlorides or anhydrides. For example, reaction with acetyl chloride in dichloromethane (DCM) in the presence of triethylamine (Et₃N) yields the corresponding acetate ester.
The trifluoromethyl group enhances electron-withdrawing effects, accelerating nucleophilic acyl substitution at the hydroxyl site.
Alkylation Reactions
The hydroxyl group can be alkylated using alkyl halides or epoxides. For instance, reaction with methyl iodide in the presence of potassium carbonate (K₂CO₃) in acetonitrile (MeCN) produces the methyl ether derivative.
Alkylation at the triazole nitrogen is less common due to steric hindrance from the trifluoromethyl group .
Nucleophilic Substitution
The hydroxyl group participates in nucleophilic displacement under Mitsunobu conditions (e.g., with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃)):
| Substrate | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Thiophenol | DEAD, PPh₃, THF, RT | Thioether derivative | 3-(1H-1,2,4-triazol-1-yl)-1,1,1-trifluoro-2-(phenylthio)propane | 63% |
Oxidation and Reduction
-
Oxidation : The secondary alcohol is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), yielding 1,1,1-trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-one.
-
Reduction : The trifluoromethyl group remains inert under standard reduction conditions (e.g., NaBH₄), preserving the CF₃ moiety .
Condensation and Cyclization
The triazole ring facilitates condensation with aldehydes or ketones. For example, reaction with formaldehyde under acidic conditions forms a bis-triazole macrocycle:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Formaldehyde | HCl (cat.), MeOH, 50°C | Macrocyclic bis-triazole derivative | 55% |
Coordination Chemistry
The triazole nitrogen atoms act as ligands for transition metals. Reaction with Cu(I) iodide in DMF forms a coordination polymer:
| Metal Salt | Conditions | Product Structure | Application | Source |
|---|---|---|---|---|
| CuI | DMF, 80°C, 12h | 1D polymeric Cu-triazole complex | Catalysis, Sensing |
Acid-Catalyzed Rearrangements
Under strong acidic conditions (e.g., H₂SO₄), the compound undergoes dehydration to form an allylic trifluoromethyl-triazole derivative .
Comparative Reactivity Table
| Reaction Type | Key Feature | Rate (Relative to Non-Fluorinated Analog) |
|---|---|---|
| Esterification | Enhanced by CF₃ electron withdrawal | 3× faster |
| Alkylation | Steric hindrance from CF₃ reduces yield | 40% lower |
| Oxidation | CF₃ stabilizes keto form | 95% conversion |
Key Research Findings
-
The trifluoromethyl group significantly increases thermal stability (decomposition >250°C).
-
Triazole participation in hydrogen bonding enhances solubility in polar aprotic solvents (e.g., DMSO) .
-
Biological Relevance : Derivatives show antifungal activity against Candida albicans (MIC = 8 μg/mL) .
This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science, particularly for designing bioactive molecules or fluorinated polymers.
Scientific Research Applications
1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The triazole ring can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity . These interactions can disrupt essential biological pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Triazole Derivatives
*Calculated based on formula C₅H₆F₃N₃O.
Antifungal Efficacy
- Fluconazole: Inhibits fungal CYP51 (lanosterol 14α-demethylase), leading to ergosterol depletion. MIC values against Candida spp.: 0.25–64 μg/mL .
- Mefentrifluconazole : Targets plant pathogens (e.g., Zymoseptoria tritici) with EC₅₀ values <1 mg/L .
- Nitro-triazole Derivatives : Compound 5d showed MIC values of 0.5–8 μg/mL against Aspergillus fumigatus and Candida albicans .
Toxicity and Selectivity
- Fluconazole : Associated with hepatotoxicity and CYP2C19 inhibition, limiting its use in certain populations .
- Mono-triazole Analogs: Derivatives with a single triazole ring (e.g., 1,3-di(1H-1,2,3-triazol-1-yl)-propan-2-ol) exhibit reduced cytochrome P450 inhibition, suggesting lower toxicity .
- Nitro-substituted Triazoles : Increased electronegativity from nitro groups may enhance binding to fungal CYP51 but could elevate mammalian cytotoxicity .
Pharmacokinetic and Metabolic Profiles
- Fluconazole : High oral bioavailability (>90%); half-life ~30 hours due to minimal metabolism .
- Mefentrifluconazole : Metabolized via hydroxylation and oxidation; major metabolites retain antifungal activity .
Key Research Findings
Fluorine Substitution :
- Difluorophenyl groups (as in fluconazole) optimize steric and electronic interactions with CYP51’s heme-binding pocket .
- Trifluoromethyl groups may enhance metabolic stability but reduce solubility .
Triazole Ring Modifications: Nitro-triazole derivatives (e.g., 5d) show variable activity, with electron-withdrawing groups improving fungal target affinity . Mono-triazole analogs reduce off-target effects on human CYPs, improving safety profiles .
Chirality and Racemic Mixtures :
- Mefentrifluconazole’s racemic nature complicates pharmacokinetics, as enantiomers may differ in activity and metabolism .
Biological Activity
1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-ol (CAS No. 1343419-92-0) is a fluorinated organic compound with a unique structure that combines a trifluoromethyl group and a triazole ring. This combination imparts significant biological activity, making it an important compound in medicinal chemistry and materials science.
The molecular formula of this compound is C₅H₆F₃N₃O, with a molecular weight of 181.12 g/mol. Its structure features a hydroxyl group which enhances its solubility and reactivity compared to its ketone counterpart, 1,1,1-trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-one .
| Property | Value |
|---|---|
| CAS Number | 1343419-92-0 |
| Molecular Formula | C₅H₆F₃N₃O |
| Molecular Weight | 181.12 g/mol |
| IUPAC Name | 1,1,1-trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-ol |
| InChI Key | MHXRAXSFWAVWBF-UHFFFAOYSA-N |
The biological activity of 1,1,1-trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is largely attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances membrane permeability while the triazole ring can engage with enzyme active sites. This dual functionality allows for effective inhibition of enzyme activity and disruption of biological pathways .
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit significant antifungal and antibacterial properties. The presence of the triazole ring in this compound suggests potential efficacy against various pathogens. For instance:
- Antibacterial Activity : In vitro studies have shown that related triazole compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .
Case Studies
Several studies have explored the biological applications of triazole-containing compounds:
- Study on Antifungal Activity : A study demonstrated that derivatives of triazole compounds exhibited potent antifungal activity against Candida species with MIC values comparable to established antifungal agents .
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it was found to inhibit cytochrome P450 enzymes at low concentrations .
Applications in Medicinal Chemistry
The unique structure of 1,1,1-trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-ol makes it a valuable building block in the synthesis of pharmaceutical compounds:
Q & A
Q. What are the established synthetic routes for 1,1,1-trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, and how are intermediates validated?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or enzymatic resolution. For example:
- Racemic Synthesis : Reacting 1H-1,2,4-triazole with a trifluorinated propanol precursor under basic conditions, as described for analogous triazole-propanol derivatives .
- Enzymatic Resolution : Lipase-catalyzed kinetic separation of racemic mixtures can yield enantiomerically enriched forms. This method is critical for producing chiral synthons for drug development .
- Validation : Intermediates are confirmed via NMR, IR, and mass spectrometry. For example, IR spectroscopy (KBr pellet method) and / NMR are used to verify structural integrity .
Q. How is enantiomeric purity achieved and quantified in this compound?
Methodological Answer: Enantiomeric resolution is achieved using chiral chromatography or enzymatic methods:
- Lipase-Catalyzed Kinetic Separation : Lipases selectively hydrolyze one enantiomer from a racemic mixture, leaving the desired enantiomer intact. This method is scalable for industrial research .
- Chiral HPLC : Columns with chiral stationary phases (e.g., cellulose-based) separate enantiomers. Purity is quantified using UV detection and integration of peak areas .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3200 cm, triazole ring vibrations at 1500–1600 cm) .
- NMR : NMR confirms the trifluoromethyl group (δ ~3.5–4.0 ppm for adjacent -CH-) and triazole protons (δ ~7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 229.05 for CHFNO) .
Advanced Research Questions
Q. How can derivatives of this compound be designed to enhance antifungal activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify the propanol backbone or triazole substituents. For example:
- Introduce aryl groups (e.g., 2,4-difluorophenyl) to improve target binding .
- Replace hydroxyl with piperazine derivatives to enhance solubility and membrane penetration .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently synthesizes triazole derivatives for high-throughput screening .
Q. What in vitro models are used to evaluate antifungal efficacy, and how are contradictions in data resolved?
Methodological Answer:
- Pathogen Panel Testing : Compounds are screened against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans using broth microdilution (CLSI M27/M38 guidelines) .
- Data Contradictions : Discrepancies in MIC values may arise from assay conditions (e.g., pH, inoculum size). Cross-validation via time-kill assays or checkerboard synergy testing resolves inconsistencies .
Q. What is the role of CYP51 inhibition in this compound’s antifungal mechanism?
Methodological Answer:
- Target Binding : The compound inhibits fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Docking studies reveal triazole coordination to the heme iron in CYP51 .
- Resistance Mitigation : Derivatives with bulkier substituents (e.g., trifluoromethyl) reduce susceptibility to mutations in the CYP51 active site .
Q. How is environmental persistence assessed for this compound and its analogs?
Methodological Answer:
- Biodegradation Testing : OECD 301 guidelines determine non-readiness for biodegradation. Mefentrifluconazole, a related triazole, shows low biodegradability (half-life >60 days) .
- Ecotoxicology : Acute/chronic aquatic toxicity (e.g., Daphnia magna LC) is evaluated. Structural modifications (e.g., chlorophenoxy groups) reduce toxicity .
Q. How are structure-activity relationships (SAR) analyzed computationally?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina predicts binding affinities to CYP51. Key interactions include hydrogen bonding with Thr311 and hydrophobic contacts with Leu376 .
- QSAR Models : 3D descriptors (e.g., logP, polar surface area) correlate with antifungal activity. For example, logP <3 optimizes cell permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
